molecular formula C15H22O6S4 B11829209 Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside

Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside

Cat. No.: B11829209
M. Wt: 426.6 g/mol
InChI Key: OBQWSFAYPBHLDR-BUWKTABGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside is a chemical compound extensively used in biopharmaceutical research. It is a derivative of mannose, a simple sugar, and is characterized by the presence of acetyl groups at positions 2, 3, 4, and 6, as well as a thiomethyl group at the anomeric position. This compound is pivotal in the synthesis of various pharmaceutical agents and serves as a key intermediate in carbohydrate chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside typically involves the acetylation of methyl a-D-thiomannopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0°C to 5°C to ensure selective acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding thiomannopyranoside.

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Methyl a-D-thiomannopyranoside.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Derivatives with various functional groups.

Scientific Research Applications

Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: In studies of carbohydrate metabolism and enzyme interactions.

    Medicine: As a precursor in the synthesis of antiviral and anti-inflammatory drugs.

    Industry: In the production of pharmaceuticals and as a reagent in chemical synthesis

Mechanism of Action

The mechanism of action of Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance its solubility and stability, allowing it to effectively participate in biochemical reactions. The thiomethyl group can undergo oxidation or substitution, leading to the formation of active metabolites that exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside
  • Methyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
  • 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
  • 1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-galactitol

Uniqueness

Methyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside is unique due to the presence of the thiomethyl group, which imparts distinct chemical properties and reactivity compared to its glucopyranoside counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C15H22O6S4

Molecular Weight

426.6 g/mol

IUPAC Name

S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-methoxyoxan-2-yl]methyl] ethanethioate

InChI

InChI=1S/C15H22O6S4/c1-7(16)22-6-11-12(23-8(2)17)13(24-9(3)18)14(25-10(4)19)15(20-5)21-11/h11-15H,6H2,1-5H3/t11-,12-,13+,14+,15?/m1/s1

InChI Key

OBQWSFAYPBHLDR-BUWKTABGSA-N

Isomeric SMILES

CC(=O)SC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC)SC(=O)C)SC(=O)C)SC(=O)C

Canonical SMILES

CC(=O)SCC1C(C(C(C(O1)OC)SC(=O)C)SC(=O)C)SC(=O)C

Origin of Product

United States

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